3-(difluoromethyl)-1-ethyl-1H-pyrazole
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Overview
Description
3-(Difluoromethyl)-1-ethyl-1H-pyrazole is a chemical compound characterized by the presence of a pyrazole ring substituted with a difluoromethyl group and an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(difluoromethyl)-1-ethyl-1H-pyrazole typically involves the difluoromethylation of pyrazole derivatives. One common method includes the reaction of 1-ethyl-1H-pyrazole with difluoromethylating agents under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize metal-based catalysts to enhance the efficiency and selectivity of the reaction. The optimization of reaction parameters, such as temperature, pressure, and reagent concentrations, is crucial for achieving high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 3-(Difluoromethyl)-1-ethyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the difluoromethyl group to other functional groups.
Substitution: The pyrazole ring can participate in substitution reactions, where the difluoromethyl group is replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl pyrazole oxides, while substitution reactions can produce a variety of substituted pyrazoles .
Scientific Research Applications
3-(Difluoromethyl)-1-ethyl-1H-pyrazole has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 3-(difluoromethyl)-1-ethyl-1H-pyrazole involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with metabolic pathways. For instance, similar compounds have been shown to inhibit succinate dehydrogenase, an enzyme involved in the mitochondrial respiratory chain . This inhibition can disrupt cellular respiration and energy production, leading to the compound’s biological effects.
Comparison with Similar Compounds
- 3-(Difluoromethyl)-1-methyl-1H-pyrazole
- 3-(Difluoromethyl)-1-phenyl-1H-pyrazole
- 3-(Difluoromethyl)-1-propyl-1H-pyrazole
Comparison: 3-(Difluoromethyl)-1-ethyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, the ethyl group may influence its reactivity and interaction with biological targets. For example, the presence of the ethyl group can affect the compound’s solubility, stability, and binding affinity to enzymes or receptors .
Properties
IUPAC Name |
3-(difluoromethyl)-1-ethylpyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F2N2/c1-2-10-4-3-5(9-10)6(7)8/h3-4,6H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNUSDGCFYMKOGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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